molecular formula C8H13NO4 B13506204 N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine

N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine

Cat. No.: B13506204
M. Wt: 187.19 g/mol
InChI Key: BQYDTIORQPEXPT-UHFFFAOYSA-N
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Description

3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a propanoic acid moiety linked to a methyl group and a prop-2-en-1-yloxycarbonyl group through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ol with methyl isocyanate to form the intermediate methyl(prop-2-en-1-yloxy)carbamate. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the prop-2-en-1-yloxy group.

Scientific Research Applications

3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways. The presence of the carbamate ester group allows the compound to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{ethyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
  • 3-{methyl[(but-2-en-1-yloxy)carbonyl]amino}propanoic acid
  • 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

Uniqueness

3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C8H13NO4/c1-3-6-13-8(12)9(2)5-4-7(10)11/h3H,1,4-6H2,2H3,(H,10,11)

InChI Key

BQYDTIORQPEXPT-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C(=O)OCC=C

Origin of Product

United States

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